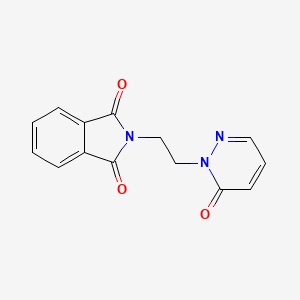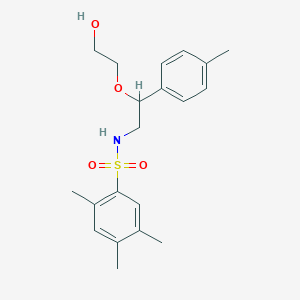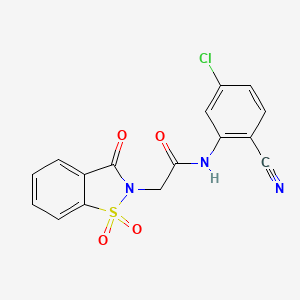
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide, also known as DFP-PA-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth, inflammation, and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
The advantages of using (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide in lab experiments include its high purity, stability, and specificity. This compound has been shown to have low toxicity and high selectivity for its target pathways. The limitations of using this compound in lab experiments include its high cost and limited availability.
未来方向
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has shown promise in various scientific research fields, and future directions for its research include the identification of its target proteins and the optimization of its synthesis method for higher yield and lower cost. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular disease and metabolic disorders.
合成方法
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves the reaction of 2,5-difluorobenzaldehyde with 4-phenyl-1H-pyrazole in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with N-(2-bromoethyl)acrylamide to yield this compound. The synthesis method of this compound has been reported in various scientific journals and has been optimized for high yield and purity.
科学研究应用
(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-18-7-8-19(22)16(12-18)6-9-20(26)23-10-11-25-14-17(13-24-25)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPJWHWDFXVPO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)





![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

